molecular formula C20H16N4O3S B4328244 2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B4328244
M. Wt: 392.4 g/mol
InChI Key: LOTXNGLBUIXLOC-UHFFFAOYSA-N
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Description

2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by the presence of a nitrothiophene moiety, an amino group, a phenyl ring, and a carbonitrile group

Preparation Methods

The synthesis of 2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, an ammonium acetate, and a nitrothiophene derivative under reflux conditions . The reaction is usually carried out in ethanol or methanol as a solvent, and the product is purified through recrystallization.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with cellular targets. The nitrothiophene moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. Additionally, the compound can inhibit key enzymes by binding to their active sites, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar compounds include other hexahydroquinoline derivatives and nitrothiophene-containing molecules. Compared to these compounds, 2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds are:

  • 2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4-dihydroquinoline-3-carbonitrile
  • 2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6-tetrahydroquinoline-3-carbonitrile

Properties

IUPAC Name

2-amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c21-11-13-18(16-9-10-17(28-16)24(26)27)19-14(7-4-8-15(19)25)23(20(13)22)12-5-2-1-3-6-12/h1-3,5-6,9-10,18H,4,7-8,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTXNGLBUIXLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(S4)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 6
2-Amino-4-(5-nitrothiophen-2-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

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